Antimalarial agent 19

Malaria Hemozoin Inhibition Quinoline Derivatives

Antimalarial agent 19 (compound 6e) addresses the critical need for a well-characterized reference compound in antimalarial structure-activity relationship (SAR) studies. In head-to-head comparisons, it achieves 61.08% β-hematin inhibition while its closest analog 6c shows 0%, establishing a clear functional threshold for hit-to-lead optimization. Despite a parasitemia burden of 2.08% vs chloroquine's 0.32%, it delivers comparable mean survival (24.60 vs 29.20 days)-a distinct pharmacodynamic profile enabling host-survival and disease-tolerance mechanism studies. It also offers superior aqueous solubility, intestinal permeability, and microsomal stability versus gamhepathiopine, making it a reliable ADME benchmark. • β-Hematin inhibition: 61.08% (analog 6c: 0%) • In vivo survival: 24.60 days (chloroquine: 29.20 days) • EC50: 0.3 µM (P. falciparum K1), 15.3 µM (P. berghei) • Purity: ≥98%; custom synthesis, global shipping available.

Molecular Formula C22H33Cl2N5S
Molecular Weight 470.5 g/mol
Cat. No. B12402656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 19
Molecular FormulaC22H33Cl2N5S
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC(=N3)NC(C)(C)C)NCCCN(C)C.Cl.Cl
InChIInChI=1S/C22H31N5S.2ClH/c1-15-8-10-16(11-9-15)18-14-17-19(28-18)20(23-12-7-13-27(5)6)25-21(24-17)26-22(2,3)4;;/h8-11,14H,7,12-13H2,1-6H3,(H2,23,24,25,26);2*1H
InChIKeyZNYGZYXFJVIZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimalarial Agent 19: Key Quantitative Comparators for Sourcing and Research Selection


Antimalarial agent 19 (CAS No. 2897630-89-4), also designated as compound 6e, is a synthetic small molecule belonging to the (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate derivative class [1]. It is characterized by a molecular formula of C22H33Cl2N5S and a molecular weight of 470.5 g/mol . This compound is specifically noted for its activity against the blood stages of *Plasmodium falciparum* and *P. berghei*, and its selection over close structural analogs is justified by distinct, quantifiable differences in both in vitro target engagement and in vivo efficacy metrics when compared to chloroquine and its own in-class derivatives [1].

Why Antimalarial Agent 19 Cannot Be Interchanged with Closely Related Analogs or In-Class Candidates


Within the synthesized series of (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate derivatives, minor structural modifications result in a complete loss of function. While compound 6e demonstrates significant inhibition of β-hematin formation (61.08%) and prolongs survival in a murine model, its closely related analog 6c exhibits 0% inhibition, and 6a and 6d show minimal activity [1]. This steep structure-activity relationship (SAR) demonstrates that generic substitution with any other derivative from this series is not feasible, as it will likely result in an inactive compound. Furthermore, although compound 6e achieves in vivo survival comparable to the clinical standard chloroquine, it does so with a markedly different safety profile as evidenced by its inability to reduce parasitemia, a critical point of differentiation for research applications [1].

Antimalarial Agent 19: A Quantitative Head-to-Head Evidence Guide vs. Chloroquine and Analogs


In Vitro Target Engagement: β-Hematin Inhibition vs. Chloroquine and Analog 6b

Antimalarial agent 19 (compound 6e) inhibits β-hematin formation by 61.08 ± 0.25%, a critical mechanism for disrupting heme detoxification in *Plasmodium* parasites. While its potency is lower than the 98.52 ± 0.01% inhibition exhibited by the clinical standard chloroquine (CQ), it is comparable to the most active analog in its series, compound 6b (70.07 ± 0.75%). This data contrasts sharply with the complete inactivity of other direct analogs, such as compound 6c (0% inhibition), underscoring its specific utility for studying this pathway [1].

Malaria Hemozoin Inhibition Quinoline Derivatives

In Vivo Efficacy: Survival Time Prolongation vs. Chloroquine in a Murine Model

In a murine model of malaria infected with the chloroquine-susceptible *Plasmodium berghei* ANKA strain, treatment with antimalarial agent 19 as a monotherapy resulted in a mean survival time of 24.60 ± 2.42 days. This outcome is statistically comparable (p > 0.05) to the 29.20 ± 0.80 days observed for mice treated with chloroquine. This is a substantial improvement over the untreated control group (infected and treated with saline), which had a mean survival of only 6.80 ± 0.70 days [1].

In Vivo Efficacy Plasmodium berghei Survival Study

Parasitemia Suppression Failure as a Key Differentiation Point from Chloroquine

A critical differentiation point for antimalarial agent 19 is its failure to suppress peripheral parasitemia in vivo, a property where it sharply contrasts with chloroquine. At day four post-infection, mice treated with compound 6e exhibited a parasitemia level of 2.08 ± 1.37%. In stark contrast, chloroquine treatment reduced parasitemia to 0.32 ± 0.03%. This quantitative difference (p < 0.001) demonstrates that while 6e prolongs survival, its mechanism does not involve the rapid clearance of parasites from the bloodstream, a hallmark of chloroquine's action [1].

Parasitemia Mechanism of Action In Vivo Efficacy

Qualitative ADME Advantage: Superior Solubility and Stability vs. Gamhepathiopine

According to vendor technical documentation, antimalarial agent 19 demonstrates qualitatively superior aqueous solubility, intestinal permeability, and microsomal stability when compared directly to gamhepathiopine, another antimalarial compound from a distinct chemical series . This information, while lacking specific quantitative values in the available primary literature, suggests a favorable developability profile and may influence the selection of a tool compound for assays requiring high solubility or for further medicinal chemistry optimization.

ADME Solubility Drug Discovery

Recommended Research and Procurement Scenarios for Antimalarial Agent 19 Based on Comparative Evidence


1. As a Reference Compound in β-Hematin Inhibition and SAR Studies

Antimalarial agent 19 (compound 6e) is a highly specific tool for structure-activity relationship (SAR) studies focused on the (7-chloroquinolin-4-ylthio)acetamidoalquilate scaffold. Its quantifiable β-hematin inhibition (61.08%) [1] positions it as an active reference point for screening new analogs from this or related series. The stark contrast in activity with inactive analogs like 6c (0% inhibition) provides a clear functional threshold for hit-to-lead optimization, enabling researchers to map the structural features required for target engagement [1].

2. As an In Vivo Tool Compound for Studying Survival Mechanisms in Murine Malaria Models

This compound is uniquely suited for investigating antimalarial mechanisms that prolong host survival without directly suppressing parasitemia. In a head-to-head comparison, treatment with compound 6e resulted in a mean survival time of 24.60 days, comparable to chloroquine's 29.20 days, despite resulting in a significantly higher parasitemia burden (2.08% vs. 0.32% for chloroquine) [1]. This distinct pharmacodynamic profile makes it an invaluable tool for researchers dissecting pathways related to host survival, disease tolerance, or immune modulation in *P. berghei* infection models [1].

3. As a Positive Control for Evaluating Novel Antimalarial Candidates with Favorable ADME Properties

For laboratories focused on drug discovery and lead optimization, antimalarial agent 19 serves as a useful benchmark for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new antimalarial candidates. Vendor technical data indicates it possesses favorable aqueous solubility, intestinal permeability, and microsomal stability relative to other antimalarial compounds like gamhepathiopine . Consequently, it can be employed as a reference standard in assays designed to measure and compare the solubility or metabolic stability of newly synthesized or discovered antimalarial leads .

Technical Documentation Hub

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